Benzaldehyde, 4-bromo-, hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

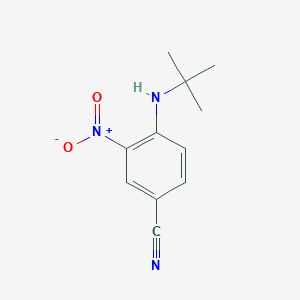

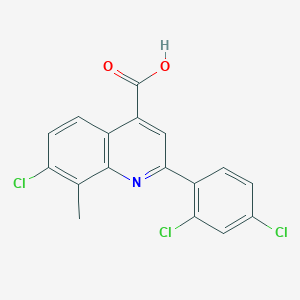

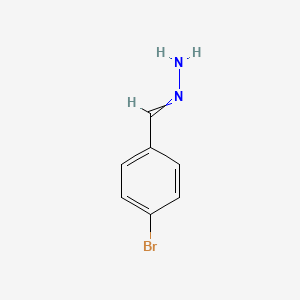

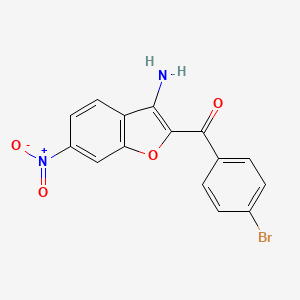

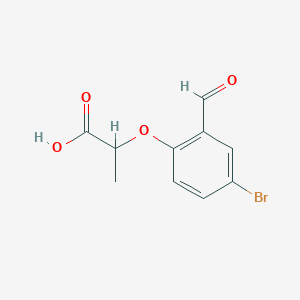

“Benzaldehyde, 4-bromo-, hydrazone” is a chemical compound that is derived from the reaction of 4-bromobenzaldehyde with hydrazine . It is a derivative of benzaldehyde, which is an aromatic aldehyde with a bromine substituent at the 4-position .

Synthesis Analysis

The synthesis of “Benzaldehyde, 4-bromo-, hydrazone” involves the reaction of 4-bromobenzaldehyde with hydrazine . This reaction forms a hydrazone derivative . The synthesis can be achieved by combining suitable aldehydes with hydrazides .Molecular Structure Analysis

The molecular formula of “Benzaldehyde, 4-bromo-, hydrazone” is C7H7BrN2 . The IUPAC Standard InChI is InChI=1S/C7H5BrO/c8-7-3-1-6 (5-9)2-4-7/h1-5H .Chemical Reactions Analysis

The chemical reactions involving “Benzaldehyde, 4-bromo-, hydrazone” include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to alkanes . The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of the parent compound, 4-bromobenzaldehyde, include a molar mass of 185.020 g·mol−1, appearance as a white solid, an almond-like odor, a melting point of 57 °C, and a boiling point of 255–258 °C .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound has been utilized in the study of crystal structures through single crystal X-ray diffraction analysis. This technique allows researchers to determine the three-dimensional arrangement of atoms within a crystal and understand the compound’s geometric parameters .

Theoretical Chemistry Studies

It serves as a subject for theoretical and computational chemistry investigations. Researchers have used methods like B3LYP STO-3gG level of basis set to calculate various molecular properties, including Mulliken charges, HOMO-LUMO analyses, and molecular electrostatic potential .

Photo-initiator in UV-Curing Applications

Derivatives of Benzaldehyde, such as (4-bromophenyl)methylidenehydrazine, can act as photo-initiators in UV-curing applications. These are essential in industries like printing, where they are used in inks, imaging, and clear coatings .

UV Protection in Packaging

This compound can be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents, allowing for the use of clear glass or plastic without the risk of UV damage .

Biological Activity Profiling

The compound’s derivatives have been extensively investigated for their biological activities. These activities include anti-fungal and anti-inflammatory properties, which are crucial in the development of new pharmaceuticals .

Frontier Orbital Energy Gap Analysis

The compound is used in the study of frontier orbital energy gaps, which are vital for understanding the electronic properties of molecules. This information is significant for designing materials with specific electronic characteristics .

Synthesis of Complex Molecules

(4-bromophenyl)methylidenehydrazine is involved in the synthesis of more complex molecules. For example, it can be used in the preparation of molecules with benzimidazole and thiosemicarbazone moieties, which have a wide range of biological activities .

Material Science Applications

The electronic properties derived from the compound’s analysis, such as ionization potential and global electrophilicity, are valuable in material science for creating new materials with desired conductivity and reactivity .

Mecanismo De Acción

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

It is known that hydrazine derivatives can form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion

Biochemical Pathways

Hydrazine derivatives are known to interact with various biochemical pathways, influencing cellular processes . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight is reported to be 19905 , which may influence its bioavailability and pharmacokinetic profile

Result of Action

Hydrazine derivatives are known to have various biological effects, including potential cytotoxic effects

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of chemical compounds

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-bromophenyl)methylidenehydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBVTWTYVBTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392824 |

Source

|

| Record name | Benzaldehyde, 4-bromo-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4-bromo-, hydrazone | |

CAS RN |

57477-93-7 |

Source

|

| Record name | Benzaldehyde, 4-bromo-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)